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molecular formula C14H13ClN2O B8691594 4-amino-N-(4-chlorophenyl)-N-methylbenzamide CAS No. 168151-96-0

4-amino-N-(4-chlorophenyl)-N-methylbenzamide

Cat. No. B8691594
M. Wt: 260.72 g/mol
InChI Key: GTGMIQRIOPWYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05416112

Procedure details

A solution of 4 ml (ca 40 mmol) of concentrated hydrochloric acid in 50 ml of ethanol and 50 ml of water was added dropwise over 2 hours to a refluxing suspension of 6.34 g 114 mmol, 3 equiv) of iron filings and 11.0 g (37.8 mmol) of N-(4-chlorophenyl)-N-methyl-4-nitrobenzamide in 200 ml of ethanol and 200 ml of water. The mixture was refluxed for 1 hour and allowed to cool to room temperature and then adjusted to a pH of 11 with 10% aqueous sodium hydroxide. The suspension was filtered and the residue washed 3 times with 200 ml of hot ethyl acetate. The solution was evaporated to remove the organics and the aqueous liquid was extracted 3 times with 200 ml of EtOAc. The combined organics were washed twice with 250 ml of water and 100 ml of brine, then dried over MgSO4, filtered and evaporated to obtain 10.4 g of the desired product as an orange solid.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
N-(4-chlorophenyl)-N-methyl-4-nitrobenzamide
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]([CH3:21])[C:10](=[O:20])[C:11]2[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][CH:12]=2)=[CH:5][CH:4]=1.[OH-].[Na+]>C(O)C.O.[Fe]>[NH2:17][C:14]1[CH:13]=[CH:12][C:11]([C:10]([N:9]([C:6]2[CH:7]=[CH:8][C:3]([Cl:2])=[CH:4][CH:5]=2)[CH3:21])=[O:20])=[CH:16][CH:15]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
Cl
Name
N-(4-chlorophenyl)-N-methyl-4-nitrobenzamide
Quantity
11 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)N(C(C1=CC=C(C=C1)[N+](=O)[O-])=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
200 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the residue washed 3 times with 200 ml of hot ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solution was evaporated
CUSTOM
Type
CUSTOM
Details
to remove the organics and the aqueous liquid
EXTRACTION
Type
EXTRACTION
Details
was extracted 3 times with 200 ml of EtOAc
WASH
Type
WASH
Details
The combined organics were washed twice with 250 ml of water and 100 ml of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C(=O)N(C)C2=CC=C(C=C2)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.4 g
YIELD: CALCULATEDPERCENTYIELD 105.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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